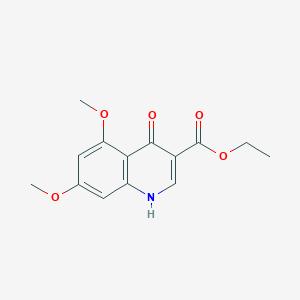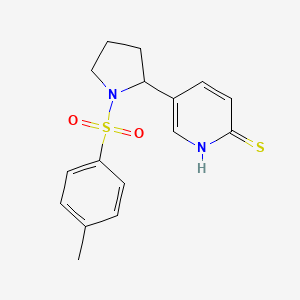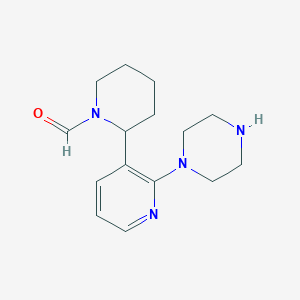
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-1,2,3,4-四氢吖啶-9-羧酸是一种复杂的有机化合物 ,具有苯并二氧杂环戊烯部分和四氢吖啶核心。
准备方法
合成路线和反应条件
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-1,2,3,4-四氢吖啶-9-羧酸的合成通常涉及多个步骤。一种常见的方法 包括在碱性条件下,将1,3-苯并二氧杂环戊烯-5-甲醛与1,2,3,4-四氢吖啶-9-羧酸缩合。 反应通常在乙醇中使用氢氧化钾(KOH)等碱的存在下进行,然后通过重结晶进行纯化 .
工业生产方法
文献中没有很好地记录这种化合物的工业生产方法。 大规模合成可能需要优化反应条件以最大限度地提高产量和纯度,可能使用连续流反应器和自动化纯化系统。
化学反应分析
反应类型
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-1,2,3,4-四氢吖啶-9-羧酸可以发生各种化学反应,包括:
氧化: 苯并二氧杂环戊烯部分可以被氧化形成醌衍生物。
还原: 该化合物可以被还原形成二氢衍生物。
取代: 芳香环上可以发生亲电和亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用硼氢化钠(NaBH4)和氢化铝锂(LiAlH4)等还原剂。
取代: 通常使用卤素(Cl2,Br2)和亲核试剂(NH3,OH-)等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生醌衍生物,而还原可以产生二氢衍生物。
科学研究应用
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-1,2,3,4-四氢吖啶-9-羧酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其作为酶抑制剂的潜力。
医学: 探索其潜在的治疗效果,特别是在神经退行性疾病中。
作用机制
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-1,2,3,4-四氢吖啶-9-羧酸的作用机制涉及它与特定分子靶点的相互作用。例如,它可能通过结合到其活性位点而抑制某些酶,从而阻断其活性。 确切的途径和分子靶点可能因具体应用和环境而异 .
相似化合物的比较
类似化合物
- 4-(2H-1,3-苯并二氧杂环戊烯-5-基)苯甲酸
- 2-{[(2H-1,3-苯并二氧杂环戊烯-5-基)(羟基)亚甲基]氨基}乙酸
独特性
4-(2H-1,3-苯并二氧杂环戊烯-5-亚甲基)-1,2,3,4-四氢吖啶-9-羧酸的独特之处在于它结合了苯并二氧杂环戊烯部分和四氢吖啶核心。 这种结构特征赋予了独特的化学和生物学特性,使其成为各种研究和工业应用中的宝贵化合物 .
属性
分子式 |
C22H17NO4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C22H17NO4/c24-22(25)20-15-5-1-2-7-17(15)23-21-14(4-3-6-16(20)21)10-13-8-9-18-19(11-13)27-12-26-18/h1-2,5,7-11H,3-4,6,12H2,(H,24,25) |
InChI 键 |
UCULWJOGCNNOQC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)

![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)
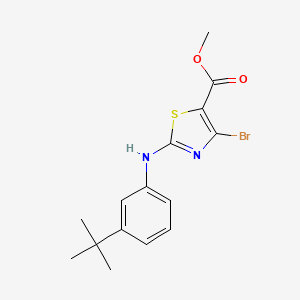
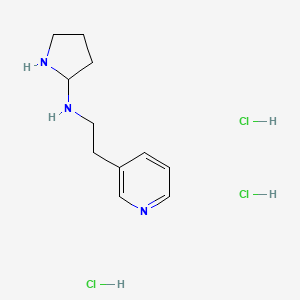

![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
